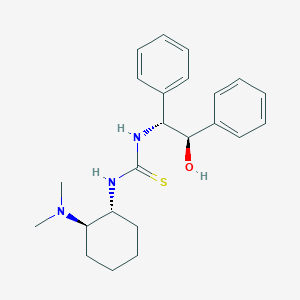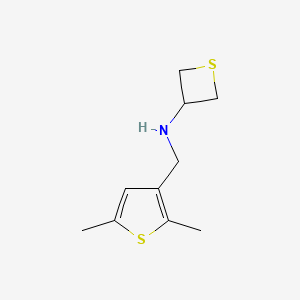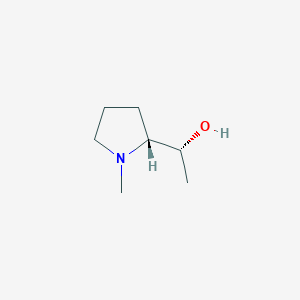
Rel-(R)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a methyl group and an ethan-1-ol moiety, making it a versatile building block in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone or imine precursor. One common method is the reduction of the imine using a chiral catalyst, such as a chiral amine or a chiral Lewis acid, to achieve high enantioselectivity . The reaction conditions often include the use of hydrogen gas or a hydride donor in the presence of the chiral catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of halides or esters.
科学的研究の応用
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-methylpyrrolidine: Lacks the ethan-1-ol moiety, making it less versatile in synthetic applications.
2-pyrrolidone: Contains a lactam ring instead of the pyrrolidine ring, leading to different reactivity and applications.
N-methylpyrrolidine: Similar structure but lacks the chiral center, resulting in different stereochemical properties.
The uniqueness of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol lies in its chiral nature and the presence of both the pyrrolidine ring and ethan-1-ol moiety, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(1R)-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
LGZVZTBBCKQEPT-RNFRBKRXSA-N |
異性体SMILES |
C[C@H]([C@H]1CCCN1C)O |
正規SMILES |
CC(C1CCCN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)
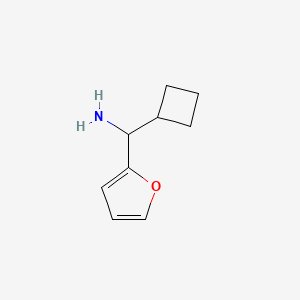
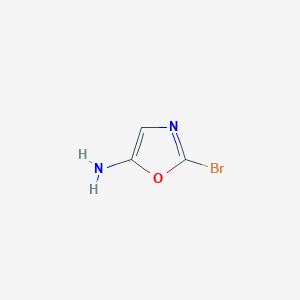

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)

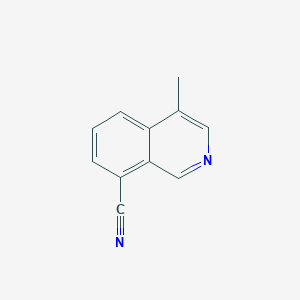
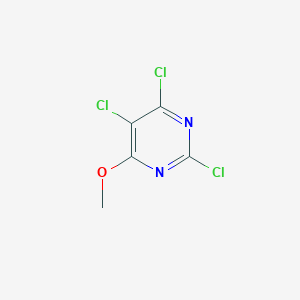
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
